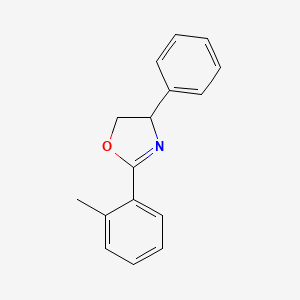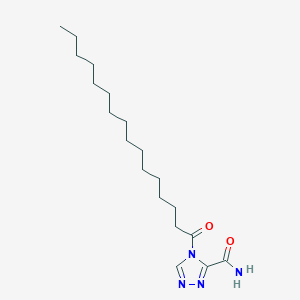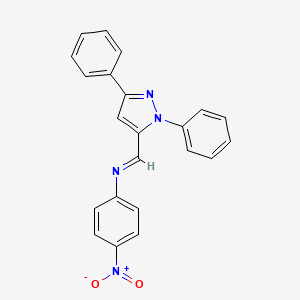![molecular formula C42H39OP3Ru B12882051 Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium](/img/structure/B12882051.png)
Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium is a coordination compound that features a ruthenium center coordinated to a tripodal ligand, 1,1,1-tris(diphenylphosphinomethyl)ethane, and carbonyl and hydride ligands
准备方法
Synthetic Routes and Reaction Conditions
Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium can be synthesized through the reaction of ruthenium trichloride with 1,1,1-tris(diphenylphosphinomethyl)ethane in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the ruthenium center. The resulting product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Industrial production would also involve stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands such as carbonyl and hydride can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of phosphines, amines, or other donor ligands under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(IV) species, while reduction may produce ruthenium(II) species. Substitution reactions can result in a variety of ruthenium complexes with different ligands.
科学研究应用
Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbonylation reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to interact with biological molecules.
Coordination Chemistry: It serves as a model compound for studying the coordination behavior of ruthenium and the effects of different ligands on its properties.
作用机制
The mechanism by which carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium exerts its effects involves coordination to various substrates through its ruthenium center. The tripodal ligand, 1,1,1-tris(diphenylphosphinomethyl)ethane, stabilizes the ruthenium center and facilitates interactions with other molecules. The carbonyl and hydride ligands play crucial roles in catalytic cycles, such as hydrogenation, by providing reactive sites for substrate activation and transformation.
相似化合物的比较
Similar Compounds
Tris(diphenylphosphinomethyl)ethane: A similar tripodal ligand that forms complexes with various metals.
Tris(2-diphenylphosphinoethyl)amine: Another tripodal ligand with a different backbone structure.
Bis(diphenylphosphinoethyl)phenylphosphine: A bidentate ligand with similar phosphine groups.
Uniqueness
Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium is unique due to its specific combination of ligands and the resulting structural and electronic properties. The presence of both carbonyl and hydride ligands, along with the tripodal phosphine ligand, provides a versatile platform for various catalytic applications and makes it distinct from other ruthenium complexes.
属性
分子式 |
C42H39OP3Ru |
|---|---|
分子量 |
753.7 g/mol |
InChI |
InChI=1S/C41H39P3.CO.Ru/c1-41(32-42(35-20-8-2-9-21-35)36-22-10-3-11-23-36,33-43(37-24-12-4-13-25-37)38-26-14-5-15-27-38)34-44(39-28-16-6-17-29-39)40-30-18-7-19-31-40;1-2;/h2-31H,32-34H2,1H3;; |
InChI 键 |
JIMQMMZWTYFCEA-UHFFFAOYSA-N |
规范 SMILES |
CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)(CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6.[C]=O.[Ru] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-tosyl-5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12881989.png)






![6-[(E)-(2-Methylpropylidene)amino]-2-phenylquinolin-4(1H)-one](/img/structure/B12882036.png)

methyl butanoate](/img/structure/B12882046.png)



![1-Ethyl-3-(2-(methylthio)ethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12882067.png)
